Fe-MIL-88B-NH; NH-MIL-88B(Fe)

Description

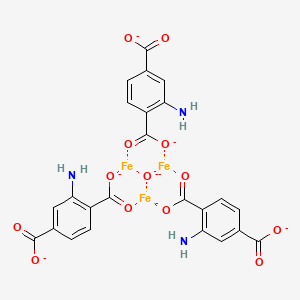

Overview of MOF Architecture and Design Principles

Metal-organic frameworks are a unique class of porous materials formed through the self-assembly of metal ions or clusters, which act as nodes, and organic ligands, which serve as linkers. nih.gov This coordination bonding results in one, two, or three-dimensional structures with well-defined and tunable porosity. nih.gov The key to their versatility lies in the vast library of available metal centers and organic linkers, allowing for the rational design of MOFs with tailored pore sizes, shapes, and chemical functionalities. nih.govnih.gov This "building block" approach enables the creation of materials with exceptionally high surface areas and pore volumes, making them promising candidates for a wide range of applications. nih.gov

Significance of Iron-Based MOFs in Advanced Materials Research

Iron-based MOFs have emerged as a particularly promising subclass of these materials. jyu.finih.gov The use of iron as the metallic node offers several distinct advantages, including its low cost, environmental friendliness, and inherent biocompatibility. jyu.firesearchgate.net Furthermore, the unique redox chemistry, photochemical, and electrical properties of iron (Fe²⁺/Fe³⁺) contribute to their catalytic activity. nih.gov These characteristics have propelled iron-based MOFs into the forefront of research for applications in gas storage and separation, catalysis, drug delivery, and environmental remediation. nih.govnih.govresearchgate.net

Specific Focus on the MIL-88 Family and the Amino-Functionalized MIL-88B Framework

The MIL (Matériaux de l'Institut Lavoisier) series of MOFs represents a significant family within the iron-based framework landscape. mdpi.com The MIL-88 family is particularly noted for its remarkable flexibility, capable of significant swelling and shrinking in response to guest molecules without compromising its structural integrity. nih.gov MIL-88B is constructed from trimers of iron octahedra linked by 1,4-benzenedicarboxylate (BDC) ligands. nih.govnih.gov

The introduction of a functional group, specifically an amino group (-NH₂), to the organic linker gives rise to Fe-MIL-88B-NH₂. This functionalization is achieved by using 2-aminoterephthalic acid as the organic linker during synthesis. nih.govrsc.org The presence of the amino group imparts new chemical properties to the framework, enhancing its functionality and opening up new avenues for applications. nih.gov For instance, the amino groups can act as active sites for catalysis or as anchoring points for further post-synthetic modifications. nih.gov

Historical Development and Evolution of Fe-MIL-88B-NH₂ Research Trajectories

Research into Fe-MIL-88B-NH₂ has evolved significantly since its initial synthesis. Early studies focused on its fundamental characterization, including its crystal structure and physical properties. A notable development was the use of microwave-assisted solvothermal methods to synthesize high-quality microcrystals with uniform size and high dispersibility. researchgate.netacademie-sciences.fr

Subsequent research has explored a wide array of potential applications. The inherent properties of Fe-MIL-88B-NH₂, such as its chemical and thermal stability, low toxicity, and the presence of functional amino groups, have made it an attractive material for diverse fields. researchgate.netnih.govrsc.org Investigations have demonstrated its potential in heterogeneous catalysis, adsorption of pollutants, and as a component in electrochemical sensors. researchgate.netnih.govacademie-sciences.fr The flexible nature of the MIL-88B framework, which allows for reversible shrinking and swelling, has also been a key area of investigation. researchgate.net This "breathing" behavior is influenced by the solvent environment and differs between the parent MIL-88B and its amino-functionalized counterpart. researchgate.net More recent research has also ventured into creating porous carbons derived from Fe-MIL-88B-NH₂ for enhanced adsorption capabilities. academie-sciences.fracademie-sciences.fr

Detailed Research Findings

Structural and Physical Properties of Fe-MIL-88B-NH₂

| Property | Description | References |

| Molecular Formula | C₂₄H₁₅Fe₃N₃O₁₃ | cd-bioparticles.net |

| Appearance | Brown Powder | cd-bioparticles.net |

| Morphology | Bipyramidal hexagonal prism | researchgate.netacs.org |

| Particle Size | Can be controlled from nano- to micro-scale, for example, 100x300 nm spindle-shaped grains or 3.5 μm in length and 1.2 μm in width. | cd-bioparticles.netacs.org |

| Thermal Stability | Stable up to > 400 °C. | cd-bioparticles.net |

| Synthesis Method | Commonly synthesized via solvothermal or microwave-assisted solvothermal methods. | researchgate.netnih.govacademie-sciences.fr |

| Key Structural Units | Iron(III) clusters and 2-aminoterephthalate organic linkers. | nih.govrsc.org |

Synthesis Parameters of Fe-MIL-88B-NH₂

| Parameter | Details | References |

| Precursors | Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and 2-aminoterephthalic acid (H₂N-BDC). | rsc.orgacademie-sciences.fr |

| Solvent | Commonly N,N-Dimethylformamide (DMF). | academie-sciences.fr |

| Temperature | Hydrothermal synthesis is often carried out at elevated temperatures, for instance, 170°C for 12 hours. | rsc.org |

| Reaction Time | The duration of the hydrothermal process can influence the crystallinity of the final product, with optimal times being around 12 hours. | rsc.org |

| Additives | Acetic acid and surfactants like Pluronic F127 can be used to control nanocrystal size and aspect ratio. | acs.org |

Structure

2D Structure

Properties

Molecular Formula |

C24H15Fe3N3O13-8 |

|---|---|

Molecular Weight |

720.9 g/mol |

IUPAC Name |

2-aminoterephthalate;iron;oxygen(2-) |

InChI |

InChI=1S/3C8H7NO4.3Fe.O/c3*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;/h3*1-3H,9H2,(H,10,11)(H,12,13);;;;/q;;;;;;-2/p-6 |

InChI Key |

NPXTZVWEBMWCPS-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[O-2].[Fe].[Fe].[Fe] |

Origin of Product |

United States |

Synthetic Methodologies for Fe Mil 88b Nh₂ and Its Analogues

Solvothermal Synthesis Approaches for Fe-MIL-88B-NH₂ Crystallization

Solvothermal synthesis is the most prevalent method for producing crystalline Fe-MIL-88B-NH₂. This technique involves heating a solution of the metal source, typically an iron salt like iron(III) chloride hexahydrate (FeCl₃·6H₂O), and the organic linker, 2-aminoterephthalic acid (NH₂-BDC or H₂N-C₆H₃-1,4-(COOH)₂), in a suitable solvent within a sealed vessel, such as a Teflon-lined autoclave. nih.govrsc.org The application of heat and the resulting autogenous pressure facilitate the coordination reaction between the iron ions and the carboxylate groups of the linker, leading to the formation and crystallization of the MOF structure. nih.gov N,N-dimethylformamide (DMF) is a commonly used solvent in this process. nih.govresearchgate.net The resulting crystalline product is then typically recovered through centrifugation and washed with solvents like DMF and methanol to remove unreacted precursors. rsc.org

Hydrothermal synthesis, a specific type of solvothermal synthesis where water is used as the solvent or co-solvent, is also employed for Fe-MIL-88B-NH₂. researchgate.net Optimization of the synthesis conditions is critical to obtaining a pure, highly crystalline product with uniform morphology. nih.govrsc.org Key parameters that are often investigated include the molar ratio of the metal ion to the organic linker and the reaction time. nih.govrsc.org

Research has shown that varying the molar ratio of 2-aminoterephthalic acid to Fe(III) ions has a significant impact on the final product. nih.gov For instance, at lower ligand-to-metal ratios, impurity phases such as γ-Fe₂O₃ can co-form. nih.gov Increasing the proportion of the organic linker can lead to the formation of a pure MIL-88B(Fe)-NH₂ crystalline phase. nih.gov

Reaction time is another crucial factor influencing the material's crystallinity. nih.gov Studies have demonstrated that while the characteristic peaks of Fe-MIL-88B-NH₂ appear within 12 hours, extending the reaction time can have a detrimental effect on crystallinity. nih.govrsc.org For example, crystallinity was found to decrease as the reaction time increased from 12 to 24 hours, a phenomenon attributed to recrystallization processes occurring under prolonged high-temperature and high-pressure conditions. nih.govrsc.org A time-controlled synthesis approach has been shown to produce NH₂-MIL-88B(Fe) with a powder X-ray diffraction (PXRD) pattern that closely matches the simulated pattern, indicating high phase purity. oregonstate.edu

| Parameter | Condition | Observation | Source |

|---|---|---|---|

| Ligand/Metal Molar Ratio (x) | x = 1.0, 1.2 | Impurity phases (γ-Fe₂O₃) may be present. | nih.gov |

| Ligand/Metal Molar Ratio (x) | x = 1.5, 2.0 | Pure crystalline phase of MIL-88B(Fe)-NH₂ is obtained. | nih.gov |

| Reaction Time | 12 hours | Calculated crystallinity of 86.80%. | nih.govrsc.org |

| Reaction Time | 18 hours | Calculated crystallinity of 79.97%. | nih.govrsc.org |

| Reaction Time | 24 hours | Calculated crystallinity of 70.28%. | nih.govrsc.org |

Microwave-assisted solvothermal synthesis offers a rapid alternative to conventional heating methods for producing Fe-MIL-88B-NH₂. researchgate.nettum.deacs.org This technique can significantly reduce the reaction time while yielding microcrystals with high dispersibility, uniform size, and excellent phase purity. researchgate.nettum.deacs.org A typical procedure involves mixing the iron precursor (e.g., FeCl₃·6H₂O) and the NH₂-BDC linker in DMF in a microwave vial. amazonaws.com The mixture is then heated in a microwave reactor to a set temperature, for instance, 150°C, for a short duration, such as 10 minutes. acs.orgamazonaws.com The rapid, uniform heating provided by microwaves facilitates efficient crystallization. acs.org The influence of heating time, temperature, and solution concentration on the final product's morphology and crystalline phase has been investigated to optimize the microwave-assisted synthesis. acs.org This method has been shown to produce well-crystallized Fe-MIL-88B-NH₂ in as little as one minute. acs.org

Strategies for Morphology and Size Control of Fe-MIL-88B-NH₂ Nanocrystals

Controlling the size and shape (morphology) of Fe-MIL-88B-NH₂ crystals, particularly at the nanoscale, is essential for tailoring their properties. Various strategies have been developed to achieve this control, primarily by manipulating the nucleation and growth processes during crystallization. nih.gov

The use of surfactants and modulators during synthesis is a key strategy for controlling the size and aspect ratio of Fe-MIL-88B-NH₂ nanocrystals. nih.govacs.org These chemical agents influence the crystallization process by interacting with the precursors or the growing crystal facets.

Surfactants , such as the non-ionic triblock co-polymer Pluronic F127, can act as stabilizing agents. nih.govsemanticscholar.org The alkylene oxide segments of F127 can coordinate with the metal ions, stabilizing the MOF nuclei in the early stages of formation and thus controlling crystal growth. nih.govacs.orgsemanticscholar.org Another surfactant, polyvinylpyrrolidone (B124986) (PVP), has been used to produce highly uniform Fe-MIL-88B particles, with the morphology evolving from hexagonal bipyramids to bipyramidal hexagonal prisms. researchgate.net

Modulators , typically carboxylic acids like acetic acid, play a crucial role in controlling the rate of nucleation. nih.govacs.orgsemanticscholar.org Acetic acid competes with the organic linker for coordination to the metal centers and controls the deprotonation of the linker's carboxylic acid groups. nih.govacs.orgsemanticscholar.org This modulation of the reaction kinetics allows for precise tailoring of the nanocrystal size and aspect ratio. nih.govsemanticscholar.org Increasing the concentration of acetic acid in the synthesis mixture has been shown to increase both the size and aspect ratio of the resulting Fe-MIL-88B-NH₂ nanocrystals. nih.govacs.orgsemanticscholar.org The combination of a surfactant like F127 and a modulator like acetic acid provides a powerful approach for synthesizing uniform nanocrystals with controlled dimensions. nih.govsemanticscholar.org

| Additive Type | Example | Role in Crystallization | Effect on Nanocrystals | Source |

|---|---|---|---|---|

| Surfactant | Pluronic F127 | Stabilizes MOF nuclei via coordination with metal ions. | Aids in the synthesis of uniform nanocrystals. | nih.govsemanticscholar.org |

| Surfactant | Polyvinylpyrrolidone (PVP) | Assists in obtaining highly uniform particles. | Promotes shape evolution from hexagonal bipyramids to prisms. | researchgate.net |

| Modulator | Acetic Acid | Controls deprotonation of the linker and the rate of nucleation. | Increasing concentration leads to larger size and aspect ratio. | nih.govacs.orgsemanticscholar.org |

Besides modulators, other reaction parameters significantly influence the growth and final topology of Fe-MIL-88B-NH₂ crystals. The choice of solvent can affect the morphology; for example, using pure DMF can lead to the formation of crystal aggregates, whereas the addition of water as a co-solvent can modify the crystal habit. researchgate.net The pH of the reaction mixture is another critical factor that can be adjusted to modulate crystal morphology. researchgate.net By carefully tuning these fundamental parameters—solvent composition, temperature, reaction time, and reactant concentrations—it is possible to direct the crystallization process to yield Fe-MIL-88B-NH₂ particles with desired sizes and shapes, such as nanooctahedra. rsc.org

Post-Synthetic Modification and Functionalization Approaches for Fe-MIL-88B-NH₂

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into the Fe-MIL-88B-NH₂ framework after its initial synthesis, without altering the core structure. The primary amine (-NH₂) groups on the organic linker serve as versatile handles for a wide range of chemical transformations.

One common PSM approach involves reacting the amine groups with other molecules to graft new functional groups onto the MOF. For example, Fe-MIL-88B-NH₂ has been successfully functionalized with sulfonic acid (-SO₃H) groups. rsc.org This was achieved by first reacting the MOF with 1,3-propane sultone, followed by treatment with sulfuric acid to create a solid acid catalyst, Fe-MOF-SO₃H. rsc.orgresearchgate.net The successful grafting of the new functional group can be confirmed by various characterization techniques, while X-ray diffraction is used to verify that the underlying MOF crystal structure remains intact after the modification process. rsc.org Another PSM method involves conjugating 4-vinylpyridine to the active sites of the MOF by heating the components in a sealed container. oregonstate.edu These modifications allow for the precise tuning of the chemical and physical properties of Fe-MIL-88B-NH₂ for specific applications.

Ligand Exchange and Mixed-Ligand Synthesis for Fe-MIL-88B-NH₂

The modification of the organic linker, 2-aminoterephthalic acid (H₂N-BDC), is a key strategy for tuning the properties of Fe-MIL-88B-NH₂. While direct ligand exchange on the pre-synthesized framework can be challenging, introducing modifying agents during the synthesis offers a pathway to creating functionally altered frameworks.

One notable approach involves ligand defect engineering, where a monodentate ligand is introduced during synthesis to create vacancies and modify the electronic structure of the resulting MOF. For instance, the use of acetic acid (AcOH) as a modulating agent during the synthesis of NH₂-MIL-88B(Fe) has been shown to induce ligand vacancies. This strategy enhances the electrocatalytic activity of the material for the oxygen evolution reaction (OER). The introduction of acetic acid can modulate the d-band center of the active iron sites and has been found to alleviate corrosion from chloride ions, thereby improving catalytic stability in seawater. rsc.org

Another strategy for controlling the synthesis is the use of additives to direct crystal growth. Acetic acid can be used to control the deprotonation of the carboxylic linkers during synthesis, which in turn controls the rate of nucleation and allows for tailoring the size and aspect ratio of the nanocrystals. acs.orgablesci.com Research has shown that the size and aspect ratio of Fe-MIL-88B-NH₂ nanocrystals increase with a higher concentration of acetic acid in the synthetic mixture. acs.orgablesci.com

The solvothermal method is a common technique for synthesizing Fe-MIL-88B-NH₂. In a typical procedure, Iron(III) chloride hexahydrate and 2-aminoterephthalic acid are dissolved in N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The molar ratio of the metal ion to the ligand is a critical parameter that influences the formation and purity of the MIL-88B(Fe)-NH₂ phase. nih.govrsc.org Microwave-assisted solvothermal methods have also been successfully employed to produce high-quality, uniform microcrystals of NH₂-MIL-88B-Fe with high yields and excellent phase purity. researchgate.nettum.deamazonaws.com This rapid heating method offers better control over crystal size and dispersibility. researchgate.nettum.de

Doping Strategies with Heterometals (e.g., In(III), La(III)) within Fe-MIL-88B-NH₂ Frameworks

Incorporating different metal ions into the Fe-MIL-88B-NH₂ structure, a process known as heterometal doping, is a powerful technique to enhance its intrinsic properties, particularly for catalytic applications.

Lanthanum(III) doping has been successfully demonstrated to improve the photocatalytic performance of Fe-MIL-88B-NH₂. La-doped MIL-88B(Fe)–NH₂ can be synthesized via a one-pot solvothermal method, where a lanthanum salt is introduced into the precursor solution containing the iron salt and the organic linker. rsc.orgsemanticscholar.orgresearchgate.net The resulting mixed-metal MOFs, denoted as MIL-88B((1−x)Fe/xLa)-NH₂, have shown significantly enhanced photocatalytic efficiency for the reduction of Cr(VI) in aqueous solutions compared to the pristine MOF. rsc.orgsemanticscholar.orgresearchgate.net For example, a study found that MIL-88B((1-x)Fe/xLa)-NH₂ with x=0.010 exhibited a photocatalytic efficiency of 88.21% after 30 minutes of irradiation, a substantial increase from the 67.08% efficiency of the undoped material under the same conditions. rsc.orgresearchgate.net These La-doped materials are also robust and can be recycled for multiple consecutive runs without a significant loss in activity. rsc.orgresearchgate.net

Similarly, doping with vanadium (V) ions has been shown to promote electron transport within the Fe-MOF structure, leading to excellent photocatalytic bactericidal activity. researchgate.net

Below is a data table summarizing the photocatalytic efficiency of La-doped MIL-88B(Fe)-NH₂.

| Material | Dopant Mole Fraction (x) | Photocatalytic Efficiency (%) | Irradiation Time (min) |

| Pristine MIL-88B(Fe)–NH₂ | 0 | 67.08 | 30 |

| MIL-88B((1-x)Fe/xLa)-NH₂ | 0.010 | 88.21 | 30 |

| MIL-88B((1-x)Fe/xLa)-NH₂ | 0.025 | 81.19 | 30 |

| MIL-88B((1-x)Fe/xLa)-NH₂ | 0.050 | 80.26 | 30 |

Surface Coating and Composite Formation with Fe-MIL-88B-NH₂ (e.g., Chitosan (B1678972), TiO₂)

The formation of composites by integrating Fe-MIL-88B-NH₂ with other functional materials is a widely explored avenue to create multifunctional materials with synergistic properties.

A prominent example is the creation of TiO₂@NH₂-MIL-88B(Fe) composites. These can be synthesized through a convenient one-step solvothermal process where titanium dioxide (TiO₂) nanoparticles are anchored onto the MOF framework during its formation. acs.orgresearchgate.net These composite materials exhibit enhanced adsorption capacity and photocatalytic performance for the degradation of organic pollutants like methylene (B1212753) blue under visible light. acs.orgresearchgate.net The improved performance is attributed to the synergistic effect between TiO₂ and the MOF, which facilitates efficient separation of photogenerated charge carriers. acs.orgresearchgate.net Defective TiO₂ has also been incorporated into MIL-88B(Fe) to create photocatalysts with an expanded light response range and reduced optical band gap, leading to superior photoreduction capabilities for tetracycline. mdpi.com

Chitosan, a biopolymer, has also been used in conjunction with Fe-MIL-88B-NH₂. While not a direct coating on the MOF particle in all reported cases, chitosan can be used as a modifier on electrodes in electrochemical sensors that also incorporate the MOF. rsc.org For instance, a glassy carbon electrode modified with both MIL-88B(Fe)-NH₂ and chitosan can be used for the electrochemical determination of heavy metal ions. rsc.org

The table below details research findings on Fe-MIL-88B-NH₂ composites.

| Composite Material | Synthesis Method | Application | Key Finding |

| TiO₂@NH₂-MIL-88B(Fe) | One-step solvothermal | Photocatalytic degradation of methylene blue | Enhanced adsorption and photodegradation performance under visible light due to synergistic effects. acs.orgresearchgate.net |

| Defective TiO₂/MIL-88B(Fe) | One-step hydrothermal | Photocatalytic degradation of tetracycline | Expanded light response range and reduced optical band gap, leading to 97% degradation of tetracycline. mdpi.com |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| Fe-MIL-88B-NH₂ / NH₂-MIL-88B(Fe) | Iron (III) 2-amino-1,4-benzenedicarboxylate |

| H₂N-BDC | 2-aminoterephthalic acid |

| DMF | N,N-dimethylformamide |

| AcOH | Acetic acid |

| In(III) | Indium(III) |

| La(III) | Lanthanum(III) |

| TiO₂ | Titanium dioxide |

| Cr(VI) | Hexavalent chromium |

| FeCl₃·6H₂O | Iron(III) chloride hexahydrate |

Advanced Characterization Techniques for Structural and Morphological Elucidation of Fe Mil 88b Nh₂

Diffraction-Based Structural Analysis of Fe-MIL-88B-NH₂

Diffraction methods are fundamental in determining the crystalline nature and atomic arrangement of Fe-MIL-88B-NH₂.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity Assessment

Powder X-ray Diffraction (PXRD) is an indispensable technique for confirming the successful synthesis, crystallinity, and phase purity of Fe-MIL-88B-NH₂. The resulting diffraction pattern serves as a fingerprint for the material, with the positions and intensities of the diffraction peaks being characteristic of its crystal structure.

Well-defined and sharp diffraction peaks in the PXRD pattern are indicative of a highly crystalline product. The experimental patterns of synthesized Fe-MIL-88B-NH₂ are typically compared with simulated patterns derived from crystallographic data to confirm the formation of the desired structure researchgate.net. Studies consistently show that the diffraction patterns for Fe-MIL-88B-NH₂ are in good agreement with those of the parent MIL-88B(Fe), indicating that the introduction of the amine functional group does not alter the underlying crystal phase structure researchgate.net.

The characteristic diffraction peaks for Fe-MIL-88B-NH₂ are typically observed at specific 2θ values. For instance, prominent peaks are often reported around 9.3° and 10.6°, corresponding to the (002) and (101) lattice planes, respectively rsc.org. The absence of peaks corresponding to starting materials or other crystalline phases confirms the phase purity of the synthesized MOF rsc.org. The average crystallite size of the Fe-MIL-88B-NH₂ particles can also be estimated from the broadening of the diffraction peaks using the Scherrer equation rsc.org.

Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Fe-MIL-88B-NH₂

| 2θ (degrees) | Corresponding Lattice Plane |

|---|---|

| ~9.3 | (002) |

| ~10.6 | (101) |

Note: The exact peak positions may vary slightly depending on the synthesis conditions and instrument parameters.

Single-Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Determination (if applicable for Fe-MIL-88B-NH₂)

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the precise determination of a material's three-dimensional atomic arrangement, providing detailed information on bond lengths, bond angles, and crystallographic symmetry. However, the application of SCXRD to Fe-MIL-88B-NH₂ is often challenging.

The synthesis of Fe-MIL-88B-NH₂ typically yields microcrystalline powders, and obtaining single crystals of sufficient size and quality for SCXRD analysis is a significant hurdle. The rapid nucleation and crystal growth processes often favor the formation of small, intergrown crystallites rather than large, well-defined single crystals. Consequently, a complete structural elucidation of Fe-MIL-88B-NH₂ by SCXRD is not commonly reported in the literature. The structural model is therefore often based on the known structure of the parent MIL-88B framework, complemented by the data obtained from PXRD and other characterization techniques.

Spectroscopic Characterization of Fe-MIL-88B-NH₂

Spectroscopic techniques provide valuable insights into the functional groups present, the electronic structure, and the elemental composition of Fe-MIL-88B-NH₂.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for confirming the presence of specific functional groups within the Fe-MIL-88B-NH₂ structure, thereby verifying the successful incorporation of the 2-aminoterephthalic acid linker.

The FT-IR spectrum of Fe-MIL-88B-NH₂ exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent chemical bonds. The presence of the amine group is confirmed by two distinct peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds rsc.orgd-nb.info. The successful coordination of the carboxylate groups of the linker to the iron clusters is evidenced by the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) at approximately 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Additionally, the vibration of the Fe-O bond in the iron-oxo clusters is typically observed in the lower wavenumber region, around 500-800 cm⁻¹ rsc.org.

Table 2: Key Fourier Transform Infrared (FT-IR) Vibrational Bands for Fe-MIL-88B-NH₂

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3490 and ~3370 | Asymmetric and symmetric N-H stretching | Primary amine (-NH₂) |

| ~1700 | C=O stretching | Carboxylic group |

| ~1500-1600 | Asymmetric COO⁻ stretching | Carboxylate |

| ~1300-1400 | Symmetric COO⁻ stretching | Carboxylate |

| ~500-800 | Fe-O stretching | Iron-oxo cluster |

Ultraviolet-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) for Electronic Structure and Optical Properties of Fe-MIL-88B-NH₂

Ultraviolet-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is employed to investigate the optical properties and electronic structure of Fe-MIL-88B-NH₂. This technique provides information about the light absorption characteristics of the material, which are crucial for applications such as photocatalysis.

The UV-Vis DRS spectrum of Fe-MIL-88B-NH₂ typically shows broad absorption in the visible light region, which is attributed to the presence of the Fe₃-μ₃-oxo clusters. The introduction of the amino group onto the organic linker generally leads to an enhancement and a red shift of the light absorption compared to the parent MIL-88B(Fe) researchgate.net. This is because the amino group acts as an electron-donating group, which can facilitate the ligand-to-metal charge transfer (LMCT) from the organic linker to the iron-oxo clusters upon light irradiation researchgate.net. The band gap energy of Fe-MIL-88B-NH₂ can be estimated from the Tauc plot derived from the UV-Vis DRS data.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Fe-MIL-88B-NH₂

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

A survey scan in the XPS spectrum of Fe-MIL-88B-NH₂ confirms the presence of iron (Fe), oxygen (O), nitrogen (N), and carbon (C) researchgate.netresearchgate.net. High-resolution spectra of each element provide more detailed information. The Fe 2p spectrum typically shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, at binding energies around 712 eV and 726 eV, respectively researchgate.net. The presence of a satellite peak at a slightly higher binding energy than the Fe 2p₃/₂ peak is characteristic of the Fe(III) oxidation state, confirming that iron is present as Fe³⁺ in the framework researchgate.net. The O 1s spectrum can be deconvoluted into components corresponding to the oxygen in the carboxylate groups and the μ₃-oxo clusters. The N 1s spectrum shows a peak corresponding to the amine groups, and the C 1s spectrum can be resolved into peaks representing the different carbon environments in the aromatic ring and the carboxylate groups researchgate.net.

Table 3: Typical X-ray Photoelectron Spectroscopy (XPS) Binding Energies for Fe-MIL-88B-NH₂

| Element | Core Level | Approximate Binding Energy (eV) | Assignment |

|---|---|---|---|

| Fe | 2p₃/₂ | ~712 | Fe(III) |

| Fe | 2p₁/₂ | ~726 | Fe(III) |

| O | 1s | ~530-532 | Carboxylate (COO⁻), Iron-oxo cluster (μ₃-O) |

| N | 1s | ~400 | Amine (-NH₂) |

| C | 1s | ~284-288 | Aromatic C-C/C-H, C-N, Carboxylate (COO⁻) |

Photoluminescence (PL) Spectroscopy for Charge Carrier Dynamics in Fe-MIL-88B-NH₂

Photoluminescence (PL) spectroscopy is a vital tool for investigating the electronic properties and charge carrier dynamics of Fe-MIL-88B-NH₂. The study of its photogenerated carriers is particularly important for applications in photocatalysis.

PL and photoelectrochemical tests on NH₂-MIL-88B(Fe), referred to as NFM in one study, demonstrated that it is an n-type semiconductor. rsc.org When combined with graphdiyne (GDY), another n-type semiconductor, the resulting composite catalyst showed high photogenerated carrier separation efficiency. rsc.org The conduction and valence bands for NFM were determined to be -0.36 V and 1.90 V, respectively. In the composite material, the NFM component acts as both an electron acceptor and donor, which accelerates the transfer of electrons and enhances photocatalytic efficiency. rsc.org

Fluorescence spectroscopy measurements have also been used to study the degradation of Fe-MIL-88B-NH₂ nanoparticles under different pH conditions. researchgate.net This analysis helps in understanding the stability and responsive behavior of the framework in various environments, which is crucial for applications like drug delivery. The UV-vis absorption spectra of these nanoparticles show distinct peaks at wavelengths of 218, 250, and 325 nm, which indicate the presence of the 2-aminoterephthalate (H₂N-BDC) linker within the framework. researchgate.net

Microscopic and Morphological Investigations of Fe-MIL-88B-NH₂

Microscopic techniques are fundamental to understanding the physical characteristics of the Fe-MIL-88B-NH₂ framework, including its surface features, particle size, and internal structure.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology and determine the particle size of Fe-MIL-88B-NH₂. Studies consistently show that this MOF typically forms uniform, spindle-shaped or hexagonal bipyramidal crystals. rsc.orgresearchgate.net

Table 1: SEM-Determined Particle Dimensions of Fe-MIL-88B-NH₂

| Synthesis Parameter | Mean Width (nm) | Mean Length/Width Ratio | Reference |

|---|---|---|---|

| Molar Ratio 1.5 | 414.3 | 3.97 | rsc.orgnih.gov |

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging of Fe-MIL-88B-NH₂

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, offering insights into the internal nanostructure of Fe-MIL-88B-NH₂. TEM analyses confirm the uniform, well-defined spindle-like or bipyramidal morphology observed in SEM images. rsc.orgnih.gov The images reveal sharp particle edges and a consistent internal structure, further attesting to the crystalline nature of the material. rsc.orgrsc.org This technique is essential for verifying that the morphology is consistent throughout the particle and for identifying any potential defects or variations in the nanostructure.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Distribution

Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, is used to determine the elemental composition of Fe-MIL-88B-NH₂ and map the distribution of its constituent elements. rsc.org EDS analysis confirms the presence of the expected elements: iron (Fe), oxygen (O), carbon (C), and nitrogen (N). researchgate.net Elemental mapping analyses demonstrate a uniform distribution of these elements throughout the MOF particles, which indicates the homogeneous formation of the framework structure. researchgate.net This uniformity is a key indicator of the material's purity and structural integrity.

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis of Fe-MIL-88B-NH₂

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the Fe-MIL-88B-NH₂ framework. The analysis involves monitoring the mass of the sample as it is heated at a constant rate. For the related compound MIL-88B(Fe), TGA has shown good thermal stability, with distinct degradation steps occurring at high temperatures. nih.gov The major weight loss, corresponding to the decomposition of the organic linker and collapse of the framework, typically occurs above 300°C. One study on MIL-88B(Fe) identified maximum thermal degradation temperatures at 309°C, 486°C, and 650°C. nih.gov This high thermal stability is an advantageous property for applications that may involve elevated temperatures.

Porosity and Surface Area Analysis of Fe-MIL-88B-NH₂ Frameworks (e.g., BET, N₂ Adsorption-Desorption)

The porosity and specific surface area of Fe-MIL-88B-NH₂ are critical parameters, especially for applications in adsorption, catalysis, and drug delivery. These properties are typically characterized using nitrogen (N₂) adsorption-desorption isotherms, with the Brunauer-Emmett-Teller (BET) method applied to calculate the specific surface area. fau.eu

Fe-MIL-88B-NH₂ is known for its "breathing" effect, where the framework exhibits significant flexibility, swelling, or shrinking in the presence of different guest molecules or solvents. researchgate.nettum.de This structural flexibility means that the measured surface area can be highly dependent on the sample's activation (pre-treatment) conditions and the measurement environment. In its "closed" or dry state, the material often exhibits a low N₂ uptake, leading to a relatively small calculated BET surface area. For instance, one synthesis of MIL-88B(Fe)-NH₂ reported a BET surface area of 13.43 m²/g. rsc.orgnih.gov This low value is attributed to the closed microporous structure of the dehydrated framework, as the pore size may be comparable to the size of nitrogen molecules, thus limiting their access. rsc.org The true porous nature of the material often becomes accessible only when it is in contact with specific solvents that can induce the "open" pore structure. researchgate.net

Table 2: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| Fe-MIL-88B-NH₂ | NH₂-MIL-88B(Fe), NFM |

| 2-aminoterephthalic acid | H₂N-BDC |

| N,N-dimethylformamide | DMF |

Electrochemical Characterization Techniques for Fe-MIL-88B-NH₂ (e.g., CV, EIS, Photocurrent Response)

Electrochemical characterization techniques are crucial for elucidating the electronic properties and charge transfer kinetics of Fe-MIL-88B-NH₂. These methods provide vital insights into its performance in applications such as electrochemical sensing, electrocatalysis, and photocatalysis. Techniques including Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and photocurrent response analysis are commonly employed to evaluate the material's electroactivity, conductivity, and photo-induced charge separation efficiency. nih.govacs.org

When utilized as a modifier for electrodes, Fe-MIL-88B-NH₂ has been shown to significantly enhance electrochemical signals. rsc.org This enhancement is attributed to its unique physicochemical properties, such as a large surface area and the presence of abundant amine functional groups, which can serve as active sites for electrochemical reactions or for capturing target analytes. nih.govresearchgate.net The investigation of its electrochemical behavior is a key step in developing sensitive and reliable devices. rsc.org

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the electrochemical behavior of materials. For Fe-MIL-88B-NH₂, CV studies have been conducted to assess its impact on electrode performance, particularly when modifying a glassy carbon electrode (GCE). nih.govrsc.org

In a typical experiment, the CV response of a bare GCE is compared to that of a GCE modified with Fe-MIL-88B-NH₂ (GCE/MIL-88B(Fe)-NH₂). nih.gov These tests are often performed in a solution containing a standard redox probe, such as a mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] in a KCl electrolyte. rsc.org Research findings indicate that the anodic and cathodic peak currents are significantly higher for the GCE/MIL-88B(Fe)-NH₂ compared to the bare GCE. nih.gov This increase in peak current suggests that the modification with Fe-MIL-88B-NH₂ leads to an expansion of the electroactive surface area of the electrode. nih.gov The porous structure of the MOF and its inherent properties contribute to this enhanced electrochemical response.

Table 1: Comparative Cyclic Voltammetry Data

| Electrode Configuration | Anodic Peak Current (Ipa) | Cathodic Peak Current (Ipc) | Observation |

|---|---|---|---|

| Bare Glassy Carbon Electrode (GCE) | Lower | Lower | Baseline electrochemical response. nih.gov |

| GCE/MIL-88B(Fe)-NH₂ | Higher | Higher | Increased electroactive area due to MOF modification. nih.gov |

Data derived from studies in a 0.1 M KCl solution containing 0.005 M K₃[Fe(CN)₆] and 0.005 M K₄[Fe(CN)₆]. rsc.org

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for investigating the charge transfer properties at the electrode-electrolyte interface. EIS measurements for Fe-MIL-88B-NH₂ modified electrodes provide insights into the kinetics of electron transfer. researchgate.netrsc.org The results are typically represented as Nyquist plots, which relate the real and imaginary parts of the impedance. rsc.org

By fitting the EIS data to an equivalent circuit model, such as the Randles circuit, quantitative parameters like the charge transfer resistance (Rct) can be determined. rsc.org The Rct value corresponds to the resistance encountered by electrons transferring between the electrode surface and the redox probe in the electrolyte. Studies have shown that the Rct for a GCE modified with Fe-MIL-88B-NH₂ is considerably lower than that of an unmodified GCE. rsc.org For instance, the Rct was found to decrease from 4377 Ω for the bare GCE to 3440 Ω for the GCE/MIL-88B(Fe)-NH₂. rsc.org This reduction in resistance signifies that the Fe-MIL-88B-NH₂ layer facilitates faster electron transfer, thereby enhancing the electrochemical signal. rsc.org

Table 2: Electrochemical Impedance Spectroscopy (EIS) Findings

| Electrode | Charge Transfer Resistance (Rct) | Implication |

|---|---|---|

| Bare Glassy Carbon Electrode (GCE) | 4377 Ω | Higher resistance to charge transfer. rsc.org |

| GCE/MIL-88B(Fe)-NH₂ | 3440 Ω | Faster electron transfer kinetics. rsc.org |

These findings demonstrate the ability of the MIL-88B(Fe)-NH₂ layer to improve the electrochemical signal of the modified electrode. rsc.org

Photocurrent Response

Photocurrent response measurements are essential for evaluating the photoelectrochemical properties of Fe-MIL-88B-NH₂, particularly when it is used as a photocatalyst. This technique assesses the generation, separation, and transfer of photo-induced electron-hole pairs upon illumination. acs.org

In studies involving composite materials, such as TiO₂ nanoparticles anchored onto NH₂-MIL-88B(Fe), photocurrent analysis has verified a synergistic effect between the two components. acs.org The composite material exhibits an enhanced photocurrent response compared to the individual components. This enhancement is attributed to the efficient transport of photogenerated electrons, for example, from the conduction band of NH₂-MIL-88B(Fe) to that of TiO₂. acs.org Such efficient charge carrier separation is a key factor in improving photocatalytic activity, as it minimizes the recombination of electrons and holes. The stability and reusability of the material in photocatalytic applications can also be confirmed through repeated cycles of photocurrent measurements. acs.org

Table 3: Summary of Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| Fe-MIL-88B-NH₂ | Amine-functionalized Iron(III) terephthalate (B1205515) metal-organic framework |

| NH₂-MIL-88B(Fe) | Amine-functionalized Iron(III) terephthalate metal-organic framework |

| GCE | Glassy Carbon Electrode |

| K₃[Fe(CN)₆] | Potassium ferricyanide |

| K₄[Fe(CN)₆] | Potassium ferrocyanide |

| KCl | Potassium chloride |

Fundamental Structural Characteristics and Dynamic Behavior of Fe Mil 88b Nh₂

Crystal Structure and Coordination Environment of Iron Centers in Fe-MIL-88B-NH₂

Fe-MIL-88B-NH₂ possesses a three-dimensional hexagonal crystal structure. acs.org The fundamental building blocks of this framework are trimeric iron(III) clusters, specifically Fe₃-μ₃-oxo clusters, where three iron centers are bridged by a central oxygen atom. osti.gov Each iron cation within these trimers is octahedrally coordinated. nih.gov This coordination environment is satisfied by oxygen atoms from the carboxylate groups of the organic linkers and the central μ₃-oxo bridge. acs.orgnih.gov These iron-centered octahedral clusters act as the nodes of the framework. nih.gov

Role of the 2-aminoterephthalate Ligand in Fe-MIL-88B-NH₂ Framework Assembly

The organic linker, 2-aminoterephthalic acid (H₂N-BDC or NH₂-TPA), plays a crucial role in the assembly and properties of the Fe-MIL-88B-NH₂ framework. nih.govrsc.org The deprotonated form of this dicarboxylic acid, 2-aminoterephthalate, bridges the trimeric iron clusters, effectively linking them into a robust, porous, three-dimensional network. nih.govosti.gov

The presence of the amino (-NH₂) functional group on the terephthalate (B1205515) backbone is a critical feature that distinguishes this MOF from its non-functionalized counterpart, MIL-88B(Fe). nih.gov The amino group possesses a lone pair of electrons, imparting Lewis base characteristics to the framework. nih.gov This functionalization can influence the physicochemical behavior of the material, including its adsorptive properties and its interactions with guest molecules. nih.gov These abundant amine groups can serve as active sites within the porous structure. rsc.orgresearchgate.net

Investigation of the "Breathing Effect" (Structural Flexibility) in Fe-MIL-88B-NH₂

A hallmark of the MIL-88 family of MOFs, including Fe-MIL-88B-NH₂, is their exceptional structural flexibility, commonly termed the "breathing effect". researchgate.net This phenomenon refers to the ability of the framework to undergo large-amplitude, reversible changes in its unit cell volume in response to external stimuli, such as the introduction or removal of guest solvent molecules, without losing its structural integrity. researchgate.netnih.gov Fe-MIL-88B-NH₂ exhibits a particularly pronounced breathing effect, with volume changes that are significantly different from the non-functionalized MIL-88B-Fe. acs.orgtum.de

The breathing behavior of Fe-MIL-88B-NH₂ is highly sensitive to the surrounding solvent environment. acs.orgtum.de The framework demonstrates a remarkable ability to swell or shrink depending on the nature of the guest molecules occupying its pores. When the as-synthesized material, typically containing N,N-dimethylformamide (DMF), is exposed to other solvents, a significant contraction of the framework occurs. researchgate.netacs.orgtum.de This shrinkage can be as large as 33% upon the replacement of DMF with solvents such as benzene, chloroform, acetone, acetonitrile, methanol, or water. researchgate.netacs.orgtum.de In contrast, the parent MIL-88B-Fe framework shrinks by a smaller margin of about 25%, and only in strongly hydrogen-bonding solvents like water or methanol. acs.orgtum.de This indicates that the amino functionalization enhances the breathing amplitude and sensitivity. The transformation is reversible; re-dispersing the shrunken crystals in DMF can restore the expanded state. amazonaws.com

| Framework | Initial Solvent | Replacement Solvent | Maximum Shrinkage (%) | Reference |

|---|---|---|---|---|

| Fe-MIL-88B-NH₂ | DMF | Water, Methanol, Acetonitrile, Acetone, Chloroform, Benzene | ~33% | researchgate.netacs.orgtum.de |

| MIL-88B-Fe | DMF | Water, Methanol | ~25% | acs.orgtum.de |

| MIL-88B-Fe | DMF | Acetonitrile, Acetone, Chloroform, Benzene | No significant shrinkage | acs.org |

The mechanistic basis for the breathing effect in Fe-MIL-88B-NH₂ is rooted in the inherent flexibility of the coordination bonds between the iron clusters and the carboxylate linkers, as well as the conformational freedom of the linkers themselves. nih.gov The large-scale structural transformations are primarily driven by host-guest interactions between the framework and the solvent molecules. researchgate.netacs.orgtum.de

Mechanistic Investigations of Host Guest Interactions Within Fe Mil 88b Nh₂

Principles of Guest Molecule Encapsulation within Fe-MIL-88B-NH₂ Pores

The encapsulation of guest molecules within the pores of Fe-MIL-88B-NH₂ is governed by a combination of physical and chemical interactions, significantly influenced by the framework's unique structural flexibility. A primary principle is the "breathing" effect, a phenomenon where the crystal lattice undergoes large-scale, reversible expansion and contraction in response to external stimuli, such as the introduction of guest molecules or solvents. researchgate.netacs.orgtum.de This dynamic property allows the MOF to adapt its pore size to accommodate various molecules, effectively encapsulating them within its structure. researchgate.net

The encapsulation process can occur through several mechanisms:

Physisorption: Guest molecules can be trapped on the surface of the material through weak van der Waals forces. researchgate.net This is a common mechanism for the adsorption of small gas molecules.

Hydrogen Bonding: The framework's structure, particularly the presence of amino groups and oxygen atoms from the carboxylate linkers, allows for the formation of hydrogen bonds with suitable guest molecules. researchgate.netacs.org This interaction plays a crucial role in the shrinkage and swelling of the framework and the stabilization of encapsulated guests. acs.org For instance, hydrogen bonding between the framework's oxygen atoms and solvent molecules is a key factor in the material's breathing behavior. researchgate.netacs.org

Template-Directed Synthesis: In some cases, the guest molecule can act as a template during the synthesis of the MOF itself. The framework forms around the guest molecule, leading to its direct encapsulation in a one-step process. researchgate.net This method has been demonstrated with caffeine, where its presence during synthesis directs the formation of the NH₂-MIL-88B(Fe) structure around it. researchgate.net

Coordination Bonds: The amino groups (-NH₂) on the organic linkers possess lone pair electrons, enabling them to act as Lewis bases. nih.gov This allows for the formation of coordinate bonds with guest species, particularly metal ions, which serve as active capture sites for their enrichment within the pores. nih.govrsc.org

The process often begins with the MOF in a "closed" or shrunk state, which then opens its porosity upon interaction with a solution containing the guest molecules. researchgate.net This allows the guest to enter the temporarily open pores, after which the framework may adopt a different conformation to securely host the molecule.

Role of Pore Size and Functional Groups in Guest Selectivity for Fe-MIL-88B-NH₂

Guest selectivity in Fe-MIL-88B-NH₂ is a synergistic effect of its adaptable pore architecture and the chemical nature of its functional groups. The inherent flexibility of the MIL-88B structure allows for a tunable pore size, which is a primary factor in determining which molecules can be accommodated. researchgate.net The framework can intelligently adjust its pore dimensions to fit guest molecules, a property that is central to its selective encapsulation capabilities. researchgate.net

The most critical functional group for selectivity in this MOF is the amino (-NH₂) group attached to the 2-aminoterephthalate linker. This group imparts specific chemical properties that govern the host-guest interactions:

Lewis Basicity: The nitrogen atom in the amino group has a lone pair of electrons, making it a Lewis base. This allows it to form coordinate bonds with Lewis acidic species, such as heavy metal ions (e.g., Cd²⁺, Pb²⁺, Cu²⁺). nih.gov This targeted interaction is a key driver for the selective adsorption and detection of these ions over others. nih.govresearchgate.net

Hydrogen Bonding Sites: The -NH₂ group can act as both a hydrogen bond donor and acceptor. This facilitates strong, directional interactions with guest molecules that also possess hydrogen bonding capabilities, such as organic dyes or pharmaceutical compounds. researchgate.netresearchgate.net This interaction enhances the affinity and selectivity for polar molecules.

Electrostatic and Ionic Interactions: The amino group can be protonated in acidic conditions, leading to a positive charge on the framework. This can result in electrostatic repulsion of cationic guests or attraction of anionic guests. researchgate.netresearchgate.net Conversely, in more basic conditions, the surface can become negatively charged, favoring the adsorption of cations. researchgate.net

The combination of the flexible, adaptable pore size and the specific chemical interactions afforded by the amino functional groups allows Fe-MIL-88B-NH₂ to exhibit high selectivity. The material can distinguish between guest molecules based not only on their size and shape but also on their chemical nature, such as their ability to accept coordinate bonds or form hydrogen bonds. nih.gov

Table 1: Selective Detection of Heavy Metal Ions by Fe-MIL-88B-NH₂

This table summarizes the performance of an electrochemical sensor based on Fe-MIL-88B-NH₂, highlighting its selectivity for different metal ions, which is attributed to the specific interactions with the amino functional groups.

| Guest Molecule (Ion) | Linear Range of Detection (μM) | Limit of Detection (LoD) (M) |

| Cd²⁺ | 0.025–1.000 | 2.0 × 10⁻¹⁰ |

| Pb²⁺ | 0.3–10.0 | 1.92 × 10⁻⁷ |

| Cu²⁺ | 0.6–10.0 | 3.81 × 10⁻⁷ |

| Data sourced from a study on an electrochemical platform using Fe-MIL-88B-NH₂. nih.govrsc.org |

Investigation of Diffusion and Transport Phenomena within Fe-MIL-88B-NH₂ Mesopores

The movement of guest molecules into and through the porous network of Fe-MIL-88B-NH₂ is critical for its performance in applications like catalysis and separation. While the material is often described as microporous in its "closed" state, its flexible structure can open to form larger, mesoporous channels (2-50 nm) upon interaction with guests. academie-sciences.fr Studies into diffusion and transport aim to understand the kinetics and rate-limiting steps of guest uptake.

One common approach to analyzing these phenomena is the use of adsorption kinetic models, such as the Intraparticle Diffusion model . This model helps determine if the rate-limiting step of the adsorption process is the diffusion of molecules within the pores of the adsorbent. researchgate.net A multi-stage adsorption mechanism is often observed, involving initial external surface adsorption followed by slower diffusion into the internal pore structure. researchgate.net

Electrochemical techniques provide powerful tools for investigating transport phenomena. Electrochemical Impedance Spectroscopy (EIS) can be used to model the diffusion process at a material-modified electrode. rsc.org In such studies, the resulting spectra can be fitted to an equivalent circuit that includes a Warburg diffusion element (W) , which specifically characterizes the diffusion of ions from the bulk solution to the electrode surface through the MOF layer. rsc.org

Furthermore, the physical configuration of the MOF can be engineered to enhance mass transport. When Fe-MIL-88B-NH₂ is coated onto a filtration membrane, the convective flow forced through the membrane improves the transport of organic molecules to the active catalytic sites of the MOF, accelerating reaction rates compared to a process relying solely on passive diffusion. ub.edu The creation of hierarchical structures with both micro- and mesopores can also facilitate faster diffusion and better accessibility to active sites within the framework. rsc.org

Spectroscopic Probes of Host-Guest Interactions within Fe-MIL-88B-NH₂ Frameworks

Spectroscopic techniques are indispensable for elucidating the nature of host-guest interactions at the molecular level within the Fe-MIL-88B-NH₂ framework. They provide direct evidence of guest encapsulation and the specific interactions involved.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the MOF and to observe how they are affected by the presence of a guest molecule. For Fe-MIL-88B-NH₂, characteristic peaks for the symmetric and asymmetric stretching vibrations of the -NH₂ groups are observed around 3337 cm⁻¹ and 3460 cm⁻¹, respectively. ub.edu Upon interaction with a guest, shifts in the positions or changes in the intensity of these peaks, as well as those corresponding to the carboxylate linkers, can indicate the formation of hydrogen bonds or coordinate bonds. researchgate.net

X-ray Diffraction (XRD): XRD is fundamental for confirming the crystalline structure of the MOF. After guest encapsulation, XRD patterns can verify that the framework's structural integrity is maintained. researchgate.net Crucially, for a flexible MOF like Fe-MIL-88B-NH₂, shifts in the diffraction peak positions can provide direct evidence of the "breathing" effect—the expansion or contraction of the unit cell to accommodate the guest. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used for elemental analysis and to determine the chemical states of the elements within the framework. It can confirm the presence of guest molecules and provide insight into the electronic interactions between the host and guest, such as changes in the binding energies of Fe, N, or O atoms upon guest coordination. ub.eduunh.edu

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While the paramagnetic nature of the Fe(III) centers can complicate NMR analysis, ¹H NMR has been used to confirm the presence of encapsulated organic guest molecules, such as Safranal, within the MOF's nanostructure. researchgate.net

Electrochemical Analysis (CV, DPV, EIS): Techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS) are used to probe the interactions between the MOF and electroactive guests, particularly metal ions. nih.govrsc.org These methods can quantify the binding affinity and demonstrate the enhanced electrochemical signals that result from the pre-concentration of guest ions within the framework due to specific host-guest interactions. nih.govresearchgate.net

Table 2: Key Spectroscopic Evidence of Host-Guest Interactions in Fe-MIL-88B-NH₂

| Spectroscopic Technique | Observation | Implication |

| FTIR | Shifts in -NH₂ and -COO⁻ vibrational bands. ub.eduresearchgate.net | Formation of hydrogen or coordinate bonds with the guest. |

| XRD | Shift in diffraction peak positions with retained crystallinity. researchgate.netresearchgate.net | Framework "breathing" (swelling/shrinking) to encapsulate the guest. |

| XPS | Changes in elemental binding energies (e.g., N 1s, Fe 2p). ub.edu | Alteration of the electronic environment due to host-guest coordination. |

| ¹H NMR | Appearance of signals corresponding to the guest molecule. researchgate.net | Confirmation of successful guest encapsulation within the pores. |

Research on Catalytic Applications and Reaction Mechanisms of Fe Mil 88b Nh₂

Photocatalytic Mechanisms and Applications of Fe-MIL-88B-NH₂

Fe-MIL-88B-NH₂ demonstrates notable activity as a photocatalyst, capable of harnessing light energy to drive chemical reactions. This is largely attributed to its semiconductor-like properties and the presence of photoresponsive moieties within its framework.

Fe-MIL-88B-NH₂ has proven effective in the photocatalytic treatment of various water pollutants, including heavy metals and antibiotics. Under visible light irradiation, the material can efficiently reduce highly toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)). For instance, pristine Fe-MIL-88B-NH₂ can achieve a photocatalytic reduction efficiency of 67.08% for Cr(VI) within 30 minutes.

The performance of Fe-MIL-88B-NH₂ can be significantly enhanced by creating composite materials. Doping the framework with other metals, such as Indium (In) or Lanthanum (La), has been shown to improve photocatalytic activity. A mixed-metal MOF, NH₂-MIL-88B(Fe₀.₆In₀.₄), displayed an enhanced photocatalytic redox rate for Cr(VI), reaching 86.83%. nih.govkisti.re.kr Similarly, La-doped MIL-88B(Fe)-NH₂ exhibited an excellent photocatalytic efficiency of 88.21% for Cr(VI) reduction in just 30 minutes. semanticscholar.orgeeer.org

In addition to heavy metals, Fe-MIL-88B-NH₂ and its composites are effective in degrading persistent organic pollutants like the antibiotic tetracycline. The NH₂-MIL-88B(Fe₀.₆In₀.₄) composite achieved a 72.05% degradation of tetracycline hydrochloride. nih.govkisti.re.kr Another composite, 7-MIL-88B(Fe)/Bi₂WO₆, demonstrated a 96.4% degradation rate for tetracycline hydrochloride within 90 minutes under visible light. Furthermore, a BiVO₄/MIL-88B(Fe) heterojunction was able to remove 92.1% of tetracycline hydrochloride in 75 minutes. acs.org

Table 1: Photocatalytic Degradation of Pollutants by Fe-MIL-88B-NH₂ and its Composites Click on the headers to sort the data.

| Catalyst | Pollutant | Efficiency (%) | Time (min) |

|---|---|---|---|

| Pristine MIL-88B(Fe)–NH₂ | Cr(VI) | 67.08 | 30 |

| La-doped MIL-88B(Fe)–NH₂ | Cr(VI) | 88.21 | 30 |

| NH₂-MIL-88B(Fe₀.₆In₀.₄) | Cr(VI) | 86.83 | N/A |

| NH₂-MIL-88B(Fe₀.₆In₀.₄) | Tetracycline HCl | 72.05 | N/A |

| 7-MIL-88B(Fe)/Bi₂WO₆ | Tetracycline HCl | 96.4 | 90 |

| 3-BiVO₄/MIL-88B(Fe) | Tetracycline HCl | 92.1 | 75 |

The application of Fe-MIL-88B-NH₂ extends to renewable energy production, specifically in photocatalytic hydrogen (H₂) generation. While the pristine material may have limitations, its performance is significantly boosted when incorporated into composite systems. A notable example is the composite formed by loading graphdiyne (GDY) onto the surface of NH₂-MIL-88B(Fe), designated as NFMG-25. This composite material enhances the electron transfer rate, a critical factor for efficient hydrogen production. Research has shown that the NFMG-25 composite can produce 61.7 μmol of hydrogen in 5 hours. medsci.cnresearchgate.net This enhanced activity is attributed to the synergistic effects between the MOF and graphdiyne, which facilitates better separation of photogenerated charge carriers. researchgate.net

Table 2: Photocatalytic Hydrogen Production by Fe-MIL-88B-NH₂ Composite Click on the headers to sort the data.

| Catalyst | Hydrogen Produced (μmol) | Time (hours) |

|---|---|---|

| NH₂-MIL-88B(Fe)/Graphdiyne (NFMG-25) | 61.7 | 5 |

The photocatalytic activity of Fe-MIL-88B-NH₂ is fundamentally governed by electronic processes that occur upon light absorption. One of the key mechanisms is the Ligand-to-Metal Charge Transfer (LMCT). kisti.re.kreeer.org Under visible light irradiation, the organic linker (2-aminoterephthalic acid) gets excited, generating electrons and holes. nih.gov These photogenerated electrons can then transfer from the excited organic linker to the Fe₃-μ₃-oxo clusters within the MOF structure. This process, along with the direct excitation of the iron clusters, initiates the catalytic cycle.

Fenton-like Catalysis with Fe-MIL-88B-NH₂

Beyond photocatalysis, Fe-MIL-88B-NH₂ serves as a robust heterogeneous catalyst for Fenton-like reactions. This process utilizes the iron centers in the MOF to decompose hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents for degrading organic pollutants.

Fe-MIL-88B-NH₂ has demonstrated high efficiency in the Fenton-like degradation of various organic dyes and pesticides. In the case of methylene (B1212753) blue (MB), a common industrial dye, complete removal was achieved within 45 minutes under optimal conditions. nih.gov The catalyst shows good reusability, with over 80% of MB removal maintained after five cycles. nih.gov The process is effective over a broad pH range from 3.0 to 11.0. nih.gov

The catalyst is also effective against pesticides like imidacloprid. Research has shown that NH₂-MIL-88B(Fe) can achieve a total removal ratio as high as 93% for imidacloprid through a combination of adsorption and Fenton-like degradation. kisti.re.kreeer.org The primary reactive species responsible for the degradation in these systems have been identified as hydroxyl radicals (•OH). nih.govkisti.re.kreeer.org

Table 3: Fenton-like Degradation of Organic Pollutants by Fe-MIL-88B-NH₂ Click on the headers to sort the data.

| Pollutant | Efficiency (%) | Time (min) | Key Conditions |

|---|---|---|---|

| Methylene Blue | 100 | 45 | Optimal catalyst and H₂O₂ concentration |

| Imidacloprid | 93 | N/A | 0.3 g/L catalyst, pH 7, 2.0 μL/mL H₂O₂ |

The high catalytic efficiency of Fe-MIL-88B-NH₂ in Fenton-like reactions is attributed to the synergy of the Fe³⁺/Fe²⁺ redox cycle occurring at the iron clusters within the MOF structure. kisti.re.kreeer.org The process begins with the reaction between the structural Fe³⁺ and hydrogen peroxide, which generates hydroperoxyl radicals (HO₂•) and Fe²⁺. Subsequently, the newly formed Fe²⁺ reacts with another H₂O₂ molecule to produce the highly potent hydroxyl radical (•OH).

The Fe³⁺ is then regenerated through reactions with H₂O₂, completing the catalytic cycle. This continuous cycling between Fe³⁺ and Fe²⁺ ensures a sustained generation of hydroxyl radicals, which are the primary drivers of the degradation of organic pollutants. The stable framework of the MOF acts as a heterogeneous catalyst, preventing the leaching of iron ions into the solution and allowing for easy recovery and reuse of the catalyst.

Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals) in Fe-MIL-88B-NH₂ Systems

The catalytic activity of Fe-MIL-88B-NH₂ is often linked to its ability to generate highly reactive oxygen species (ROS). These species, which include superoxide anions (•O₂⁻), singlet oxygen (¹O₂), and notably hydroxyl radicals (•OH), are powerful oxidizing agents capable of degrading a wide range of organic pollutants oregonstate.eduacs.org.

The primary mechanism for the generation of hydroxyl radicals in the presence of Fe-MIL-88B-NH₂ is through Fenton-like reactions oregonstate.eduacs.org. In these processes, the iron sites within the MOF's structure play a crucial role. The exposed Fe³⁺ ions on the catalyst's surface act as reactive sites, interacting with hydrogen peroxide (H₂O₂) to facilitate the production of •OH radicals researchgate.net. This process is enhanced by the Lewis acid-base interactions between the coordinatively unsaturated Fe-sites and reactant molecules, which accelerates the Fe³⁺/Fe²⁺ redox cycle essential for catalytic O₂ activation acs.org.

Electron spin resonance (ESR) and fluorescence probe studies have confirmed the presence and involvement of hydroxyl radicals in degradation processes catalyzed by Fe-MIL-88B-NH₂ nih.govresearchgate.netsemanticscholar.org. For instance, in the degradation of methylene blue, the generation of •OH was identified as the key step nih.govresearchgate.netsemanticscholar.org. Research indicates that as the concentration of the Fe-MIL-88B-NH₂ catalyst increases, more hydroxyl radicals are generated, leading to higher degradation efficiency researchgate.net. Interestingly, studies have shown that Fenton-like reactions can still occur even without a high abundance of available open metal active sites, suggesting a robust catalytic nature of the material oregonstate.edu. The role of these generated ROS is central to the application of Fe-MIL-88B-NH₂ in advanced oxidation processes for water purification and the degradation of persistent organic pollutants nih.govresearchgate.netresearchgate.net.

Enzyme-Mimetic Activities of Fe-MIL-88B-NH₂ (Oxidase-like and Peroxidase-like)

Fe-MIL-88B-NH₂ has demonstrated intrinsic enzyme-mimetic activities, specifically behaving like oxidases and peroxidases nih.govnih.gov. This capability allows it to catalyze oxidation reactions that are typically facilitated by natural enzymes, making it a promising candidate for applications in biosensing and biocatalysis.

Peroxidase-like Activity: The most studied enzyme-mimetic function of Fe-MIL-88B-NH₂ is its peroxidase-like activity, where it mimics the function of horseradish peroxidase (HRP) researchgate.netrsc.org. In the presence of H₂O₂, the MOF can catalyze the oxidation of various peroxidase substrates, such as 3,3′,5,5′-tetramethylbenzidine (TMB), leading to a colorimetric change that can be used for detection purposes rsc.orgnih.gov. This catalytic process has been successfully applied to develop sensitive and selective colorimetric assays for detecting glucose rsc.org.

Kinetic analyses have shown that the peroxidase-like activity of Fe-MIL-88B-NH₂ follows the typical Michaelis-Menten kinetics and operates via a ping-pong mechanism rsc.org. The material exhibits high catalytic efficiency and stability in aqueous media, often superior to natural enzymes and other nano-mimetics rsc.org. The incorporation of other metals, such as cobalt, into the framework to create a bimetallic Fe/Co-MIL-88(NH₂) can further enhance this activity, resulting in higher reaction rates compared to the monometallic version nih.govacs.org.

Oxidase-like Activity: In addition to its peroxidase-like function, Fe-MIL-88B-NH₂ also possesses intrinsic oxidase-like activity, enabling it to catalyze the oxidation of substrates without the need for H₂O₂ nih.govnih.gov. This dual enzyme-mimetic capability broadens its range of potential applications. The catalytic performance is notable for its effectiveness over a wide pH range (from 3.0 to 11.0) and good temperature tolerance, which are significant advantages over natural enzymes that are often sensitive to environmental conditions nih.govresearchgate.net.

Below is a data table summarizing the kinetic parameters of the peroxidase-like activity of Fe/Co-MIL-88(NH₂) compared to HRP.

| Catalyst | Substrate | Km (mM) | Vmax (10-8 M s-1) | kcat (104 s-1) |

|---|---|---|---|---|

| Fe/Co-MIL-88(NH₂) | TMB | 0.083 | 10.3 | 1.55 |

| H₂O₂ | 0.152 | 11.2 | 1.68 | |

| HRP | TMB | 0.434 | 10.0 | 0.27 |

| H₂O₂ | 3.70 | 8.7 | 0.29 |

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate. Vmax is the maximum reaction rate. kcat (catalytic constant) represents the turnover number. nih.gov

Catalytic Carbon Dioxide (CO₂) Fixation using Fe-MIL-88B-NH₂

Fe-MIL-88B-NH₂ has emerged as an effective catalyst for the chemical fixation of carbon dioxide, particularly in the synthesis of valuable chemicals rsc.orgresearchgate.net. A key application in this area is the cycloaddition of CO₂ to epoxides to produce cyclic carbonates, which are important compounds used as polar aprotic solvents and intermediates in the production of polymers rsc.orgresearchgate.net.

Researchers have developed hierarchically micro- and mesoporous versions of Fe-MIL-88B-NH₂ that show high efficiency in promoting CO₂ fixation reactions rsc.orgresearchgate.net. These reactions can be carried out under mild conditions, such as atmospheric pressure and low temperatures, and often without the need for a solvent rsc.orgresearchgate.net. The catalyst demonstrates excellent selectivity towards the desired five-membered cyclic carbonates and can be recycled multiple times without a significant loss of activity rsc.orgresearchgate.net.

The table below presents the catalytic performance of hierarchically porous MIL-88-NH₂(Fe) in the cycloaddition of CO₂ with various epoxides.

| Epoxide Substrate | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h-1) |

|---|---|---|---|

| Propylene oxide | 90 | >99 | 141 |

| 1,2-Epoxybutane | 85 | >99 | 133 |

| Styrene oxide | 82 | >99 | 128 |

| Epichlorohydrin | 92 | >99 | 144 |

Reaction conditions: Epoxide (10 mmol), catalyst (0.1 mol% of Fe), TBAB (tetrabutylammonium bromide, 5 mol%), CO₂ (1 atm), 60 °C, 12 h. researchgate.net

Proposed Reaction Mechanisms for CO₂ Cycloaddition

The proposed mechanism for the CO₂-epoxide cycloaddition reaction catalyzed by hierarchically porous Fe-MIL-88B-NH₂ involves a synergistic interplay between the MOF's structural features and a co-catalyst, typically a halide nucleophile like tetrabutylammonium bromide (TBAB) rsc.orgresearchgate.net.

The key steps of the proposed mechanism are as follows:

Epoxide Activation: The process begins with the activation of the epoxide. The oxygen atom of the epoxide ring interacts with the Lewis acidic metal centers (Fe³⁺ sites) within the MOF structure. This interaction polarizes the C-O bond of the epoxide, making it more susceptible to nucleophilic attack researchgate.net.

Nucleophilic Attack: A nucleophile, typically a bromide ion (Br⁻) from the co-catalyst (TBAB), attacks one of the carbon atoms of the activated epoxide ring. This results in the opening of the ring and the formation of a halo-alkoxide intermediate researchgate.net.

CO₂ Insertion: The negatively charged oxygen of the halo-alkoxide intermediate then acts as a nucleophile, attacking the electrophilic carbon atom of the CO₂ molecule. This step leads to the formation of a linear carbonate species that is coordinated to the metal center researchgate.net.

Ring Closure and Catalyst Regeneration: The final step is an intramolecular cyclization (ring-closure) of the linear carbonate intermediate. This occurs via a nucleophilic substitution reaction where the terminal oxygen attacks the carbon atom bonded to the halide, displacing the halide ion. This process forms the final cyclic carbonate product and regenerates the halide nucleophile, allowing it to participate in another catalytic cycle researchgate.net.

The porous nature of the MOF is crucial as it facilitates the diffusion of reactants (epoxide and CO₂) to the active sites. The weak Lewis acidic-basic centers of the hierarchical MIL-88-NH₂ play a vital role in this synergistic catalytic system rsc.orgresearchgate.net.

Research on Adsorption Phenomena and Mechanisms of Fe Mil 88b Nh₂

Adsorption of Organic Dyes by Fe-MIL-88B-NH₂

Fe-MIL-88B-NH₂ has demonstrated notable efficacy in the removal of organic dyes from aqueous solutions. Its large surface area and tunable structure make it an excellent candidate for adsorbing both cationic and anionic dye molecules. researchgate.net For instance, it has shown high adsorption capacity for dyes such as methylene (B1212753) blue (MB), a cationic dye, and acid red 57 (AR57), an anionic dye. researchgate.net The material has also been reported as an effective adsorbent for Congo red and 2,4,6-trinitrophenol (TNP). jca.edu.vnresearchgate.net The efficiency of dye removal is influenced by factors such as pH, contact time, and initial dye concentration. mdpi.com

The primary mechanisms governing the adsorption of organic dyes onto Fe-MIL-88B-NH₂ involve a combination of electrostatic interactions, hydrogen bonding, and chemisorption. researchgate.netresearchgate.net The surface charge of the MOF is pH-dependent, which plays a crucial role in the adsorption of charged dye molecules. mdpi.com

Electrostatic Interactions : For cationic dyes like methylene blue, the adsorption is significantly influenced by the solution's pH. mdpi.com In basic solutions (e.g., pH 9), the surface of the parent compound MIL-88B(Fe) becomes negatively charged due to the deposition of hydroxide ions (OH⁻). This creates a strong electrostatic attraction with positively charged dye cations, leading to enhanced adsorption capacity. mdpi.compreprints.org Conversely, in acidic conditions, the surface becomes positively charged, causing electrostatic repulsion and reduced adsorption of cationic dyes. mdpi.compreprints.org

Chemisorption and Other Interactions : The adsorption process is not solely based on physical attraction; chemical interactions also play a significant role. Kinetic studies often point towards chemisorption as the dominant mechanism. researchgate.net This is further supported by specific interactions between the functional groups on the MOF and the dye molecules. For example, the adsorption of 2,4,6-trinitrophenol (TNP) is attributed to hydrogen bonding and complexation between the hydroxyl group (-OH) in TNP and the unsaturated Fe(III) sites on the surface of NH₂-MIL-88B. researchgate.net The amino groups (-NH₂) on the MOF's organic linkers can also participate in hydrogen bonding, further enhancing the adsorption of certain pollutants.

Gas and Vapor Adsorption Mechanisms on Fe-MIL-88B-NH₂

Beyond liquid-phase applications, Fe-MIL-88B-NH₂ is also a promising material for the adsorption of gases and vapors. Its flexible framework and the presence of functional groups allow for selective capture of various gaseous molecules. researchgate.net

The concept of "functional compatibility" is key to understanding the gas and vapor adsorption performance of Fe-MIL-88B-NH₂. This refers to the specific interactions between the adsorbate molecule and the functional groups within the MOF structure. consensus.app

Research comparing the adsorption of polar formaldehyde (HCHO) gas and nonpolar cyclohexane (C₆H₁₂) vapor on MIL-88B(Fe)-NH₂ revealed a clear preferential adsorption. nih.gov The smaller, polar HCHO molecules were more effectively adsorbed by MIL-88B(Fe)-NH₂ than by its non-functionalized counterpart, MIL-88B(Fe). nih.gov This preference is explained by stronger interactions and a higher number of available adsorption sites for the compatible HCHO-MOF pair. consensus.appnih.gov Theoretical studies on carbon dioxide (CO₂) adsorption further support this, indicating that the presence of functional groups like -NH₂ has a substantial effect on the electronic properties of the framework, which in turn influences selective CO₂ adsorption through both physisorption and chemisorption. scribd.com The basic amino group, in particular, can act as a chemisorption site for acidic gases like CO₂. scispace.com

Kinetic and Equilibrium Adsorption Modeling for Fe-MIL-88B-NH₂

To quantify the adsorption process and understand the underlying mechanisms, researchers employ various kinetic and equilibrium models. For Fe-MIL-88B-NH₂, the pseudo-second-order kinetic model and the Langmuir isotherm model are frequently found to provide the best description of the experimental data.

Kinetic Modeling : The pseudo-second-order model's good fit for the adsorption of various pollutants, including methylene blue, acid red 57, imidacloprid, and 2,4-D, suggests that the rate-limiting step is chemisorption. researchgate.netresearchgate.neteeer.org This model implies that adsorption occurs through the sharing or exchange of electrons between the adsorbent and adsorbate.

Equilibrium Modeling : The Langmuir isotherm model is often the most suitable for describing the equilibrium data of dye and pesticide adsorption on Fe-MIL-88B-NH₂. researchgate.netjca.edu.vneeer.org This model assumes monolayer adsorption onto a surface with a finite number of identical and homogeneously distributed active sites. eeer.org The applicability of the Langmuir model indicates that the adsorption process is primarily surface monolayer adsorption. eeer.org In some cases, the Freundlich isotherm, which describes multilayer adsorption on a heterogeneous surface, may also be representative. researchgate.net

The table below summarizes the fitting of these models for the adsorption of different substances on Fe-MIL-88B-NH₂.

| Adsorbate | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |

|---|---|---|---|

| Methylene Blue (MB) | Pseudo-Second-Order | Langmuir | researchgate.net |